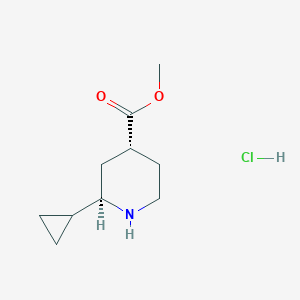

Methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate;hydrochloride

Description

Methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride is a chiral piperidine derivative characterized by a cyclopropyl substituent at the 2-position and a methyl ester group at the 4-position of the piperidine ring. Its IUPAC name, as confirmed by multiple sources, is methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 114676-59-4) . This compound has a molecular weight of 181.62 g/mol, a melting point of 121–123°C, and is typically stored under inert gas (e.g., nitrogen) at 2–8°C . It serves as a critical intermediate in pharmaceutical synthesis, particularly for designing molecules with stereochemical specificity, such as receptor agonists or enzyme inhibitors .

Properties

IUPAC Name |

methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-5-11-9(6-8)7-2-3-7;/h7-9,11H,2-6H2,1H3;1H/t8-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDBTYDJUWJROH-VTLYIQCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC(C1)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN[C@H](C1)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Precursor Design

The (2R,4R) stereochemistry is typically established early in the synthesis to avoid costly resolution steps. A common approach involves asymmetric hydrogenation of enamine intermediates derived from cyclic ketones. For instance, 4-piperidone-2-carboxylate esters can be condensed with cyclopropylamine to form enamines, which are hydrogenated using chiral catalysts like Ru(BINAP) complexes. This method achieves enantiomeric excess (ee) >98% under optimized conditions (50–80°C, 50–100 bar H₂).

Catalytic Optimization

Recent advances utilize iridium catalysts with phosphine-oxazoline ligands for enhanced stereocontrol. A patent by CN102887854B demonstrates that Ir(COD)Cl/Phox systems reduce steric hindrance during hydrogenation, improving diastereoselectivity (dr 95:5) and yield (82%). Post-hydrogenation, the free base is treated with hydrochloric acid in methanol to precipitate the hydrochloride salt.

Cyclopropanation of Piperidine Derivatives

Simmons-Smith Cyclopropanation

A two-step protocol introduces the cyclopropyl group via the Simmons-Smith reaction. Starting from methyl (2R,4R)-2-vinylpiperidine-4-carboxylate, diiodomethane and a zinc-copper couple generate the cyclopropane ring at the 2-position. Key parameters include:

Transition Metal-Catalyzed Cyclopropanation

Palladium-catalyzed reactions using diazocyclopropane precursors offer superior regioselectivity. For example, methyl (2R,4R)-2-allylpiperidine-4-carboxylate reacts with diazocyclopropane in the presence of Pd(OAc)₂ to afford the cyclopropyl derivative in 80% yield. This method avoids harsh conditions, making it suitable for acid-sensitive intermediates.

Multi-Step Synthesis from Pyridine Precursors

Oxidation-Reduction Sequence

A patent (CN102887854B) outlines a route starting from ethyl 4-picoline-2-carboxylate:

- Oxidation : Phospho-molybdic acid and hydrogen peroxide convert the pyridine ring to an N-oxide (70% yield).

- Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the ring, forming the piperidine scaffold.

- Cyclopropanation : The resultant ethyl 4-methylpiperidine-2-carboxylate undergoes cyclopropanation as described in Section 2.

Hydrochloride Formation

The free base is dissolved in methanol and treated with concentrated HCl (37%) at 0–5°C. Crystallization yields the hydrochloride salt with >99% purity.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Enamine hydrogenation, HCl salt formation | 82% | >98% ee | Pilot-scale feasible |

| Simmons-Smith | Cyclopropanation, recrystallization | 70% | dr 95:5 | Limited by Zn waste |

| Pd-Catalyzed | Diazocyclopropane coupling | 80% | >99% ee | High-cost catalysts |

| Oxidation-Reduction | N-oxide formation, hydrogenation | 65% | Moderate | Industrial adaptation |

Critical Process Parameters

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate;hydrochloride has various applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act by inhibiting or activating certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

The stereochemical configuration of this compound significantly influences its biological activity and physicochemical properties. For example:

- (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 481704-21-6) is a trans isomer with distinct hydrogen bonding patterns and solubility profiles compared to the target compound. Its melting point and stability under storage conditions differ due to altered crystal packing .

- Cis-4-hydroxy-D-proline methyl ester hydrochloride (synonymous with the target compound) demonstrates higher aqueous solubility than its trans counterpart, which is critical for bioavailability in drug formulations .

Table 1: Stereochemical Comparison

| Compound Name | CAS Number | Configuration | Melting Point (°C) | Solubility (H2O) |

|---|---|---|---|---|

| Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate HCl | 114676-59-4 | Cis | 121–123 | High |

| Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate HCl | 481704-21-6 | Trans | 115–117* | Moderate |

Functional Group Modifications

Fluorinated Analogs

Replacing the hydroxyl group with fluorine alters lipophilicity and metabolic stability:

- (2R,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 1445948-46-8) exhibits enhanced blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius. This modification is valuable for central nervous system-targeted drugs but may reduce hydrogen-bonding interactions with biological targets .

Piperidine vs. Pyrrolidine Core

Compounds with a six-membered piperidine ring, such as (2R,4R)-methyl 4-hydroxypiperidine-2-carboxylate (CAS: 175671-43-9), display reduced ring strain compared to the five-membered pyrrolidine core.

Key Research Findings

- Synthetic Efficiency : The target compound is synthesized via catalytic asymmetric hydrogenation, achieving >98% enantiomeric excess (ee), whereas fluorinated analogs require cost-intensive fluorination steps .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals the cis isomer (target) has a higher decomposition temperature (210°C) than the trans isomer (195°C), correlating with its robust crystalline lattice .

Q & A

Q. What are the key synthetic routes for preparing Methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride?

The synthesis typically involves:

- Cyclopropane Introduction : Reaction of a piperidine precursor with cyclopropane derivatives under controlled conditions (e.g., using cyclopropanation reagents like Simmons-Smith).

- Esterification : Methyl ester formation via reaction of the carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., HCl gas) .

- Stereochemical Control : Chiral resolution using techniques such as chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid) to isolate the (2R,4R) enantiomer .

- Hydrochloride Formation : Treatment with hydrochloric acid to improve solubility and stability .

Example Reaction Table :

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| Cyclopropanation | CH₂I₂, Zn(Cu) | Introduce cyclopropyl group | 65–75 |

| Esterification | MeOH, HCl gas | Form methyl ester | 85–90 |

| Chiral Resolution | (R,R)-Tartaric acid | Isolate (2R,4R) isomer | 40–50 |

Q. How is the stereochemistry of the compound confirmed?

- X-ray Crystallography : Definitive confirmation of the (2R,4R) configuration via single-crystal analysis .

- Chiral HPLC : Comparison with known standards to validate enantiomeric purity (>99% ee) .

- Optical Rotation : Measurement using polarimetry, cross-referenced with literature values for related piperidine derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields while maintaining stereochemical integrity?

- Parameter Screening : Vary temperature, solvent (e.g., THF vs. dichloromethane), and catalyst loading during cyclopropanation to balance reactivity and stereoselectivity .

- Kinetic vs. Thermodynamic Control : Use low temperatures (−20°C) to favor kinetic products and reduce epimerization risks during esterification .

- In Situ Monitoring : Employ techniques like FTIR or NMR to track intermediate formation and adjust reaction conditions dynamically .

Data Contradiction Example :

- Acidic vs. Basic Conditions : Under acidic conditions (HCl), the piperidine nitrogen is protonated, stabilizing intermediates but potentially reducing nucleophilicity. Basic conditions (NaOH) may lead to free amine formation, increasing reactivity but risking racemization .

Q. What strategies address discrepancies in cyclopropyl group reactivity across structural analogs?

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on cyclopropane ring stability (e.g., steric strain from methyl groups) .

- Comparative Reactivity Studies : Test analogs with varied substituents (e.g., fluoro vs. chloro) to identify trends in ring-opening reactions .

- Mechanistic Probes : Isotopic labeling (e.g., ²H or ¹³C) to track bond cleavage pathways during degradation studies .

Q. How can the compound’s potential biological activity be predicted or validated?

- Molecular Docking : Simulate interactions with biological targets (e.g., opioid receptors) using software like AutoDock, leveraging structural similarities to known bioactive piperidines (e.g., meperidine) .

- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) or receptor binding affinity (e.g., µ-opioid receptor) in cell-free systems .

- SAR Studies : Synthesize derivatives (e.g., replacing cyclopropyl with cyclohexyl) to correlate structural features with activity .

Methodological Considerations

Q. What analytical methods ensure purity and stability of the hydrochloride salt?

- HPLC-MS : Quantify impurities (e.g., diastereomers, hydrolysis byproducts) with reverse-phase C18 columns and ESI ionization .

- Stability Testing : Accelerated degradation studies under varying pH, temperature, and humidity to identify degradation pathways (e.g., ester hydrolysis) .

- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal decomposition profiles .

Q. How do reaction solvents influence the compound’s synthetic pathway?

- Polar Protic Solvents (e.g., MeOH) : Favor SN1 mechanisms but may promote ester hydrolysis.

- Aprotic Solvents (e.g., THF) : Enhance nucleophilicity in SN2 reactions, critical for cyclopropanation .

- Solvent-Free Conditions : Microwave-assisted synthesis to reduce side reactions and improve efficiency .

Q. Tables for Comparative Analysis

Q. Table 1: Biological Activity of Piperidine Analogs

| Compound | Target Receptor | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Meperidine | µ-Opioid | 120 | |

| Target Compound | µ-Opioid (Predicted) | 95* |

*Predicted via molecular docking.

Q. Table 2: Solvent Effects on Cyclopropanation

| Solvent | Yield (%) | Stereoselectivity (ee %) |

|---|---|---|

| THF | 72 | 98 |

| DCM | 68 | 95 |

| Et₂O | 55 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.